molecular formula C14H11ClN2O4S B587680 Chlorthalidone-d4 CAS No. 1794941-44-8

Chlorthalidone-d4

Katalognummer B587680
CAS-Nummer: 1794941-44-8
Molekulargewicht: 342.786
InChI-Schlüssel: JIVPVXMEBJLZRO-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorthalidone-d4 is a deuterated form of chlorthalidone . It’s a diuretic medication used to treat hypertension, congestive heart failure, and kidney disease . It works by increasing urine production, which helps to reduce excess salt and water in the body, thereby lowering blood pressure and decreasing the workload on the heart .


Synthesis Analysis

Chlorthalidone and its related impurities can be identified and quantified using an improved reverse-phase HPLC method . This method is capable of good separation of all known and unknown impurities with acceptable resolution and tailing factor .


Molecular Structure Analysis

The molecular formula of Chlorthalidone-d4 is C14H11ClN2O4S . The InChI, Canonical SMILES, and Isomeric SMILES are also provided by PubChem .


Chemical Reactions Analysis

Chlorthalidone is a thiazide-like diuretic used for the treatment of hypertension . It is effective in the management of blood pressure by decreasing intravascular volume through promoted diuresis .


Physical And Chemical Properties Analysis

The molecular weight of Chlorthalidone-d4 is 342.8 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The exact mass and monoisotopic mass are 342.0379127 g/mol . The topological polar surface area is 118 Ų .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

  • Field : Medical Science, specifically Cardiology .
  • Application : Chlorthalidone is used to manage hypertension, which helps in preventing cardiovascular events (CVEs) .
  • Method : The mechanism by which Chlorthalidone lowers blood pressure is unclear but may include alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .
  • Results : Chlorthalidone reduces pulse wave velocity, a predictor of CVEs and a measure of central aortic stiffness associated with endothelial dysfunction .

Pharmaceutical Analysis

  • Field : Pharmaceutical Sciences .
  • Application : Chlorthalidone is analyzed using a spectrophotometric investigation with 1, 2-naphthoquinone-4-sulfonate .
  • Method : The reaction is performed at an alkaline environment (pH 9.2) and heated at a moderate temperature of 60 ± 1°C using a water bath .
  • Results : The established approach obeyed the calibration curve in the concentration range of 2–12 μg/mL with a regression coefficient superior to 0.994 .

Bioanalytical Method Development

  • Field : Bioanalytical Chemistry .
  • Application : A bioanalytical method was developed for the estimation of Chlorthalidone in spiked human plasma .
  • Method : The method uses liquid-liquid extraction technique .
  • Results : The accuracy of the method, assessed by employing the % recovery, was in the range of 99.06–99.60% with the % relative standard deviation being less than 2% .

Cardiovascular Events Reduction

  • Field : Medical Science, specifically Cardiology .
  • Application : Chlorthalidone reduces the risk for cardiovascular events (CVEs) .
  • Method : The mechanism by which Chlorthalidone reduces CVEs is unclear but may include alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .
  • Results : Chlorthalidone reduces pulse wave velocity, a predictor of CVEs and a measure of central aortic stiffness associated with endothelial dysfunction .

Edema Management

  • Field : Medical Science .
  • Application : Chlorthalidone is used as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .
  • Method : Chlorthalidone increases the excretion of sodium, chloride, and water into the renal lumen by inhibiting sodium .
  • Results : Chlorthalidone has been found useful in edema due to various forms of medical conditions .

Reduction of Left Ventricular Hypertrophy

  • Field : Medical Science, specifically Cardiology .
  • Application : Chlorthalidone reduces and regresses left ventricular hypertrophy (LVH), an important BP-dependent predictor of cardiovascular events .
  • Method : The mechanism by which Chlorthalidone reduces LVH is unclear but may include alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .
  • Results : Chlorthalidone was more effective than amlodipine in reducing congestive heart failure (CHF) in the Anti-hypertensive and Lipid-lowering Treatment to Prevent Heart Attach Trial (ALLHAT) .

Safety And Hazards

When handling Chlorthalidone-d4, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be worn for skin and body protection . Suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses or the soil .

Zukünftige Richtungen

The recent CLICK trial has documented the antihypertensive efficacy of chlorthalidone, a long-acting thiazide-like diuretic, in stage 4 CKD patients with poorly controlled hypertension . Chlorthalidone use could be considered in patients with treatment-resistant hypertension when spironolactone cannot be administered or must be withdrawn due to side effects .

Eigenschaften

IUPAC Name

2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVPVXMEBJLZRO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorthalidone-d4

Citations

For This Compound
4
Citations
JV Shah, DP Patel, PA Shah, M Sanyal… - Biomedical …, 2016 - Wiley Online Library
… the simultaneous determination of atenolol, a β-adrenergic receptor-blocker and chlorthalidone, a monosulfonamyl diuretic in human plasma, using atenolol-d7 and chlorthalidone-d4 …
B Patel, AG Jangid, BN Suhagia… - Biomedical …, 2017 - Wiley Online Library
… protonated precursor → product ion transition of m/z 439.2 → 309.0 for CAN, 337.0 → 189.8 for CHL and 443.2 → 312.1 for candesartan D4 and 341.0 → 189.8 for chlorthalidone D4. …
C Dudkowski, A Karim… - Clinical Pharmacology in …, 2016 - Wiley Online Library
… For the determination of chlorthalidone, the internal standard (chlorthalidone-d4) was added to the sample before solid-phase extraction using Waters Oasis Max 10 mg 96-well plates. …
Number of citations: 4 accp1.onlinelibrary.wiley.com
National Library of Medicine (US) - 1963 - books.google.com
This year's Index Medicus is a reflection and a forecast. It contains many of the elements that will be a part of MEDLARS (Medical Literature Analysis and Retrieval System), many that …
Number of citations: 3 books.google.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.